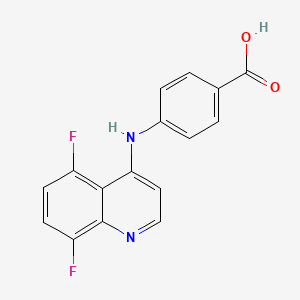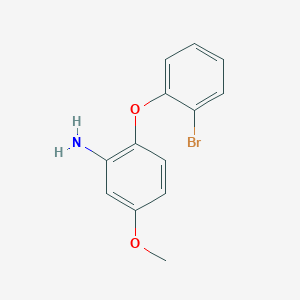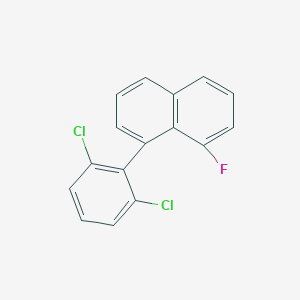
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is an organic compound known for its significant nonlinear optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol typically involves the Knoevenagel condensation reaction. This reaction is carried out by refluxing 4-(dimethylamino)benzaldehyde with 8-hydroxyquinoline in the presence of a base such as piperidine . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted quinolinol.
Substitution: Various substituted quinolinol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of photonic devices, optical switches, and optical limiting materials.
Wirkmechanismus
The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is primarily based on its ability to interact with light. The compound exhibits significant nonlinear optical properties due to the delocalization of π-electrons within its structure. This delocalization enhances its hyperpolarizability, making it effective in applications such as optical switching and frequency conversion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenyl)-vinylquinoxalines: These compounds also exhibit nonlinear optical properties and are used in similar applications.
4-(Dimethylamino)phenyl)-vinyl)-1-methyl-pyridinium iodide: Another stilbazolium derivative with high third-order nonlinear susceptibility.
Uniqueness
4-(2-(4-(Dimethylamino)phenyl)vinyl)-8-quinolinol is unique due to its specific molecular structure, which combines the properties of both quinoline and stilbazolium moieties. This combination results in enhanced optical properties and makes it a promising candidate for advanced photonic applications .
Eigenschaften
CAS-Nummer |
1351448-85-5 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-10-7-14(8-11-16)6-9-15-12-13-20-19-17(15)4-3-5-18(19)22/h3-13,22H,1-2H3/b9-6+ |
InChI-Schlüssel |
OSSROFZTGSSYNR-RMKNXTFCSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=CC=C(C3=NC=C2)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC=C(C3=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)





![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)






